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molecular formula C10H14N2O B8513116 Azetidin-3-yl-(2-methoxy-phenyl-amine)

Azetidin-3-yl-(2-methoxy-phenyl-amine)

Cat. No. B8513116
M. Wt: 178.23 g/mol
InChI Key: IWASJGZKWIBXJB-UHFFFAOYSA-N
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Patent
US06245799B1

Procedure details

A solution of 2.0 g of (1-benzhydryl-azetidin-3-yl)-(2-methoxyphenyl)-amine in 30 mL of methanol was added to a suspension of 10% Pd/C in methanol. 4.0 g of ammonium formate was added portion wise and the reaction was heated under reflux for 2 h. The mixture was cooled, filtered over celite, the filtrate was evaporated. The residue was triturated with CH2Cl2, and filtered. The filtrate was evaporated to give 0.840 g of the desired product.
Name
(1-benzhydryl-azetidin-3-yl)-(2-methoxyphenyl)-amine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[O:25][CH3:26])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[NH:14]1[CH2:15][CH:16]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[O:25][CH3:26])[CH2:17]1 |f:1.2|

Inputs

Step One
Name
(1-benzhydryl-azetidin-3-yl)-(2-methoxyphenyl)-amine
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)NC1=C(C=CC=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered over celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1CC(C1)NC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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